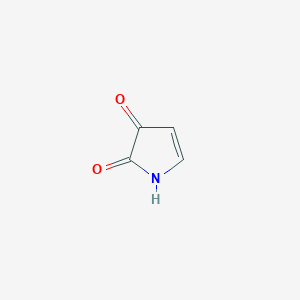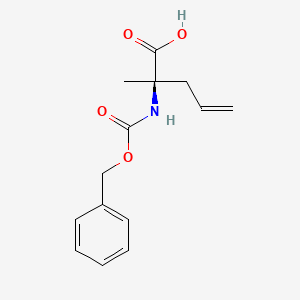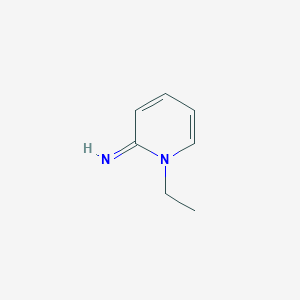
1-Ethylpyridin-2(1H)-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethylpyridin-2(1H)-imine is a heterocyclic organic compound that features a pyridine ring substituted with an ethyl group and an imine functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethylpyridin-2(1H)-imine can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine with ethylamine under basic conditions to form the corresponding ethylpyridine derivative. This intermediate can then be treated with an appropriate reagent, such as an aldehyde or ketone, to introduce the imine functionality.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethylpyridin-2(1H)-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of ethylpyridine amines.
Substitution: Formation of various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
1-Ethylpyridin-2(1H)-imine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a ligand in coordination chemistry and can be used to study metal-ligand interactions.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-ethylpyridin-2(1H)-imine exerts its effects depends on its interaction with molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ethyl group may influence the compound’s lipophilicity and ability to cross biological membranes.
Comparación Con Compuestos Similares
2-Ethylpyridine: Lacks the imine functionality, making it less reactive in certain chemical reactions.
1-Methylpyridin-2(1H)-imine: Similar structure but with a methyl group instead of an ethyl group, which can affect its chemical properties and reactivity.
2-Aminopyridine: Contains an amino group instead of an imine, leading to different reactivity and applications.
Uniqueness: 1-Ethylpyridin-2(1H)-imine is unique due to the presence of both an ethyl group and an imine group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C7H10N2 |
|---|---|
Peso molecular |
122.17 g/mol |
Nombre IUPAC |
1-ethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2/c1-2-9-6-4-3-5-7(9)8/h3-6,8H,2H2,1H3 |
Clave InChI |
NRLXPVZIUXKQNM-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC=CC1=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B13398412.png)
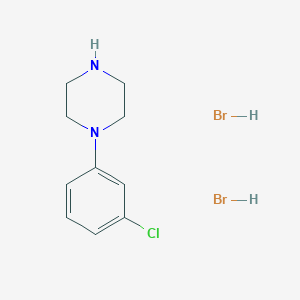
![2-[[5-Hydroxy-2,3,4-tris(phenylmethoxy)-5-(phenylmethoxymethyl)cyclohexyl]amino]propane-1,3-diol](/img/structure/B13398423.png)
![4-phenyl-2-[4'-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)-3,3'-spirobi[1,2-dihydroindene]-4-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13398440.png)
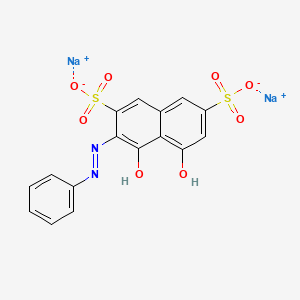
![4-[(4-Nitrophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13398450.png)
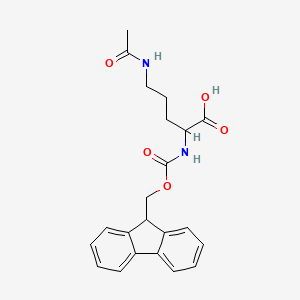

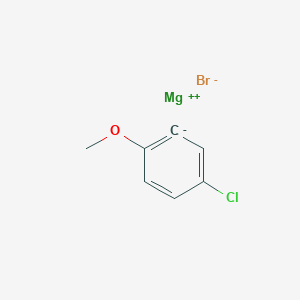
![9-(hydroxymethyl)-10-[4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B13398473.png)
